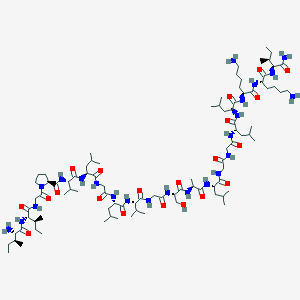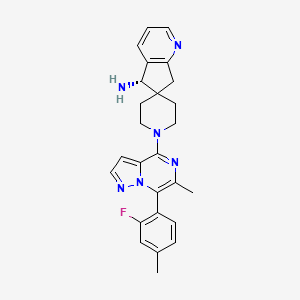
Shp2-IN-18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Shp2-IN-18 is a compound known for its inhibitory effects on the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2). This protein tyrosine phosphatase is encoded by the PTPN11 gene and plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. This compound has shown promise in cancer research, particularly in targeting glioblastoma .
Méthodes De Préparation
The synthesis of Shp2-IN-18 involves several steps, including the design of selective inhibitors through fragment-based ligand design, de novo design, and molecular docking . The synthetic routes typically involve the use of specific reagents and conditions to achieve high selectivity and potency. Industrial production methods for this compound are not extensively documented, but they likely follow similar principles of chemical synthesis and optimization for large-scale production.
Analyse Des Réactions Chimiques
Shp2-IN-18 undergoes various chemical reactions, primarily focusing on its inhibitory activity against SHP2. The compound is designed to interact with the active site of SHP2, blocking its signaling pathways . Common reagents used in these reactions include specific inhibitors and substrates that facilitate the binding and inhibition of SHP2. The major products formed from these reactions are typically the inhibited forms of SHP2, which result in the suppression of downstream signaling pathways.
Applications De Recherche Scientifique
Shp2-IN-18 has a wide range of scientific research applications, particularly in cancer research. It has been shown to enhance the anticancer effects of other therapeutic agents, such as Osimertinib, in lung adenocarcinoma . Additionally, this compound is being explored for its potential in overcoming resistance to immune checkpoint therapies . The compound’s ability to inhibit SHP2 makes it a valuable tool in studying various signaling pathways involved in cancer and other diseases.
Mécanisme D'action
Shp2-IN-18 exerts its effects by inhibiting the activity of SHP2, a protein tyrosine phosphatase involved in multiple signaling pathways. The compound binds to the active site of SHP2, preventing its interaction with downstream signaling molecules . This inhibition disrupts the RAS-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival . By targeting these pathways, this compound effectively suppresses the growth and survival of cancer cells.
Comparaison Avec Des Composés Similaires
Shp2-IN-18 is unique in its high selectivity and potency against SHP2 compared to other inhibitors. Similar compounds include CNBDA and CNBCA, which also target SHP2 but differ in their chemical structures and inhibitory mechanisms . CNBCA, for example, has shown better selectivity and potency against SHP2 than CNBDA . Other SHP2 inhibitors, such as PF-07284892, are being developed to overcome resistance to targeted therapies in various cancers . This compound stands out due to its specific design and effectiveness in inhibiting SHP2, making it a valuable compound in cancer research.
Propriétés
Formule moléculaire |
C26H27FN6 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
(5S)-1'-[7-(2-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |
InChI |
InChI=1S/C26H27FN6/c1-16-5-6-18(20(27)14-16)23-17(2)31-25(22-7-11-30-33(22)23)32-12-8-26(9-13-32)15-21-19(24(26)28)4-3-10-29-21/h3-7,10-11,14,24H,8-9,12-13,15,28H2,1-2H3/t24-/m1/s1 |
Clé InChI |
LHBBGNUOZGONQB-XMMPIXPASA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C2=C(N=C(C3=CC=NN32)N4CCC5(CC4)CC6=C([C@H]5N)C=CC=N6)C)F |
SMILES canonique |
CC1=CC(=C(C=C1)C2=C(N=C(C3=CC=NN32)N4CCC5(CC4)CC6=C(C5N)C=CC=N6)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


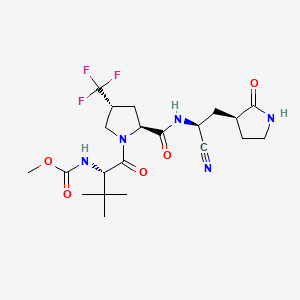
![6-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-7-one](/img/structure/B12373968.png)
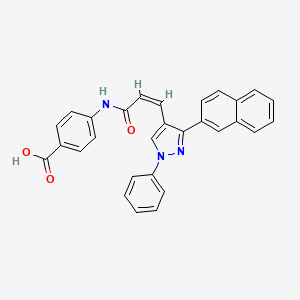
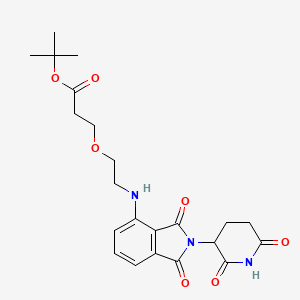
![4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methylbenzamide](/img/structure/B12373979.png)
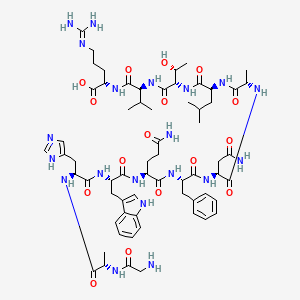
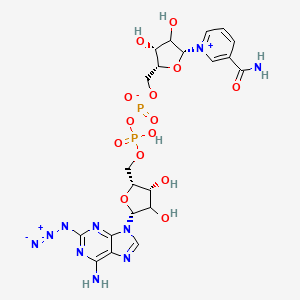
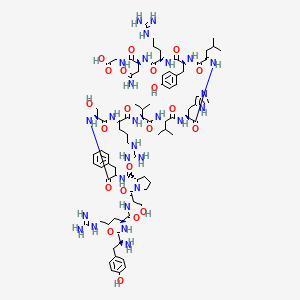
![(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione](/img/structure/B12374005.png)
![tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12374008.png)


